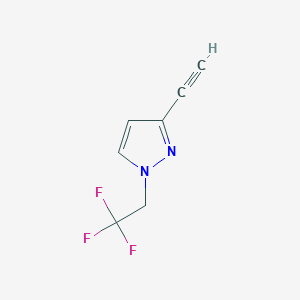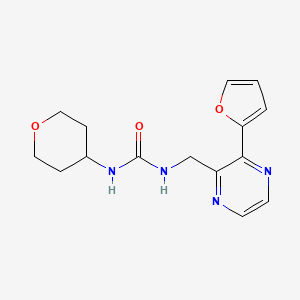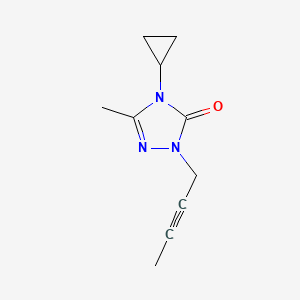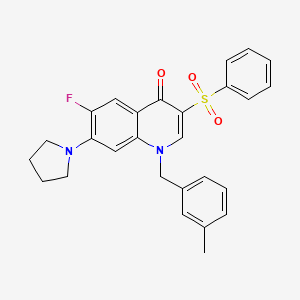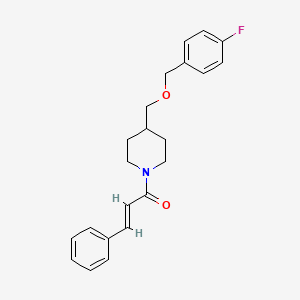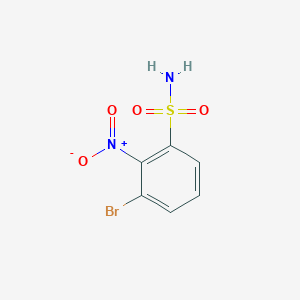
3-Bromo-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-nitrobenzenesulfonamide is a compound with the CAS Number: 1261521-33-8 . It has a molecular weight of 281.09 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
3-Bromo-2-nitrobenzo[b]thiophene reacted with some amines in N,N-dimethylformamide giving, together with the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes 3 deriving from aromatic nucleophilic substitution, their isomers 4 .Physical And Chemical Properties Analysis
3-Bromo-2-nitrobenzenesulfonamide is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antibacterial Drugs
Sulfonamides, including 3-Bromo-2-nitrobenzenesulfonamide, have been used as antibacterial drugs for decades . They inhibit the growth and multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle.
Antitumor Activity
Sulfonamide compounds have unique antitumor physiological activities . For example, SLC-0111, sulofenur, indisulam and pozapanib have been proven to have good anticancer effects .
Antidiabetic Activity
Sulfonamide compounds also exhibit antidiabetic activity . They can be used in the treatment of diabetes by inhibiting the enzyme carbonic anhydrase in the kidneys, reducing the reabsorption of glucose.
Antiviral Activity
Sulfonamides have been found to have antiviral activities . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.
Synthesis of Medium-Ring Amines
3-Bromo-2-nitrobenzenesulfonamide can be used as a reagent for the synthesis of medium-ring amines via N-alkylation . This process involves the reaction with ω-bromo alkanols under Mitsunobu conditions (DEAD/PPh3), and cyclization of the resulting ω-bromo alkylsulfonamides (Cs2CO3/Bu4NI) .
Carbonic Anhydrase Inhibitor
3-Bromo-2-nitrobenzenesulfonamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Inhibitors of this enzyme are used in the management of glaucoma.
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-bromo-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLCFHOBCMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

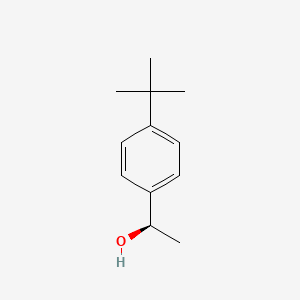

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
